Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that features a thieno-pyrazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction using Pd-catalyzed hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The exact mechanism of action for Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate
Comparison: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern on the thieno-pyrazine core. This uniqueness can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
1812188-69-4 |
---|---|
Molekularformel |
C8H5ClN2O2S |
Molekulargewicht |
228.66 g/mol |
IUPAC-Name |
methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-3-14-7-6(4)11-5(9)2-10-7/h2-3H,1H3 |
InChI-Schlüssel |
XGYMSFYIFOLAIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=NC=C(N=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.